(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
15176-77-9 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(7-hydroxy-2-oxochromen-8-yl)acetic acid |
InChI |
InChI=1S/C11H8O5/c12-8-3-1-6-2-4-10(15)16-11(6)7(8)5-9(13)14/h1-4,12H,5H2,(H,13,14) |
InChI Key |
XCZKMROBTJUSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Alkylation Optimization Studies
Esterification and Hydrazide Functionalization
Ester derivatives are critical intermediates for further functionalization. Methyl or ethyl esters of this compound are prepared using SOCl₂ or thionyl chloride in methanol/ethanol (Scheme 4).
Key Observations:
-
Esterification Agents: SOCl₂ (2 equiv) in anhydrous MeOH yields 92% methyl ester.
-
Hydrazide Formation: Treatment with hydrazine hydrate (100%) in ethanol produces the hydrazide derivative, a precursor for Schiff bases and heterocycles.
Industrial-Scale Production Strategies
Industrial methods prioritize cost efficiency and scalability:
Chemical Reactions Analysis
Esterification and Hydrazide Formation
The carboxylic acid group of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes esterification and subsequent hydrazinolysis to form key intermediates:
-
Methyl ester formation : Reaction with bromoacetic acid ethyl ester yields (7-ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester (82% yield) .
-
Hydrazide synthesis : Treatment of the ethyl ester with hydrazine hydrate produces (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (74–92% yield) .
Schiff Base Formation
The hydrazide intermediate reacts with aromatic aldehydes to form Schiff’s bases. These reactions are catalyzed by glacial acetic acid under reflux:
-
Example: Condensation with benzaldehyde yields [7-(benzylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid benzylidene-hydrazide (74% yield) .
Table 2: Representative Schiff Base Derivatives
Cyclocondensation Reactions
The hydrazide and Schiff base derivatives undergo cyclocondensation to form heterocyclic systems:
-
Thiazolidin-4-ones : Reaction with 2-mercaptoacetic acid in DMF/ZnCl₂ produces thiazolidinone derivatives (e.g., 4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-7-hydroxy-2H-chromen-2-one) .
-
1,3,4-Oxadiazoles and 1,2,4-Triazoles : Cyclization with carbon disulfide or potassium isothiocyanate yields oxadiazole and triazole derivatives, respectively .
Table 3: Cyclocondensation Products
Functionalization via Substitution
The hydroxyl group at the 7-position participates in nucleophilic substitution:
-
Etherification : Reaction with ethyl bromoacetate introduces ethoxycarbonylmethoxy groups .
-
Glycosylation : Limited data suggest potential for coupling with sugar moieties, though not explicitly reported in the provided sources.
Biological Activity Correlations
While beyond the scope of chemical reactions, synthesized derivatives exhibit:
-
Antimicrobial activity : Schiff bases and thiazolidinones show efficacy against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory potential : Thiazolidinone derivatives inhibit carrageenan-induced edema in preclinical models .
Key Reaction Mechanisms
Scientific Research Applications
2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the coumarin ring can interact with enzymes and receptors. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Physicochemical Properties
- Solubility : The acetic acid group in this compound improves aqueous solubility compared to alkyl-substituted analogues (e.g., 4-butyl-8-methyl derivatives), which may enhance oral bioavailability.
- Electronic Effects : Electron-withdrawing groups (e.g., oxo at position 2) stabilize the lactone ring, while electron-donating substituents (e.g., 7-OH) modulate reactivity in electrophilic substitution reactions .
Biological Activity
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid, also known as 2-(7-hydroxy-2-oxochromen-8-yl)acetic acid, is a coumarin derivative with notable biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anti-inflammatory properties.
The molecular formula of this compound is C11H8O5, with a molecular weight of 220.18 g/mol. It features both hydroxyl and acetic acid functional groups, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 15176-77-9 |
| Molecular Formula | C11H8O5 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 2-(7-hydroxy-2-oxochromen-8-yl)acetic acid |
Synthesis
The synthesis of this compound typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid in the presence of a base like sodium hydroxide. This reaction is generally performed in ethanol under reflux conditions, allowing for efficient formation of the desired product .
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.
Case Study:
A study evaluated the antioxidant activity using DPPH and ABTS assays, demonstrating that the compound effectively reduced oxidative stress markers in vitro .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various pathogens.
| Organism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines.
Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The hydroxyl group facilitates hydrogen bonding, while the coumarin structure allows for interactions with enzymes and receptors involved in oxidative stress and inflammation modulation .
Research Applications
Given its diverse biological activities, this compound has potential applications in several fields:
Chemistry:
Used as a precursor for synthesizing more complex coumarin derivatives.
Medicine:
Investigated for therapeutic applications in cancer treatment and inflammatory diseases.
Industrial Applications:
Utilized in developing fluorescent dyes and sensors due to its unique chemical properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid?
- Methodological Answer : Synthesis typically involves coupling reactions or hydrolysis of ester precursors. For example, analogous compounds like [(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are synthesized via alkylation of hydroxyl groups with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For the target compound, protection of the 7-hydroxy group during ester formation, followed by deprotection, may be necessary to avoid side reactions.
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., hydroxy, oxo, and acetic acid groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns. Fraxetin-8-O-glucoside analogs, for instance, are characterized using ESI-MS with m/z accuracy <5 ppm .
- IR Spectroscopy : Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-protected containers at -20°C under inert gas (N₂ or Ar). Stability studies on similar coumarin derivatives suggest susceptibility to hydrolysis under humid or alkaline conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis is recommended to assess degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related benzopyran derivatives?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : Use orthogonal methods (HPLC, NMR) to confirm >95% purity.
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) and validate against positive controls. For example, cyanoacetic acid derivatives showed variable activity depending on cell line and incubation time .
- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data with literature .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Esterification : React the acetic acid moiety with alcohols (e.g., methanol, benzyl alcohol) using DCC/DMAP catalysis to explore hydrophobicity effects.
- Glycosylation : Attach sugar moieties (e.g., β-D-allopyranoside) to the 7-hydroxy group via Koenigs-Knorr reaction, as seen in Fraxetin-8-O-glucoside synthesis .
- Halogenation : Introduce halogens (e.g., Cl, Br) at the 5-position using electrophilic substitution to modulate electronic properties .
Q. How can metabolic pathways of this compound be tracked in vitro?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs (e.g., at the acetic acid side chain) and monitor incorporation into metabolites via LC-MS/MS .
- Hepatocyte Incubations : Use primary hepatocytes or microsomal fractions to identify phase I/II metabolites. For example, 3-cyanopropionic acid metabolites were quantified using GC-MS after derivatization .
Q. What advanced analytical methods are suitable for detecting trace impurities?
- Methodological Answer :
- UHPLC-PDA/QTOF : Achieve ppb-level detection with tandem mass spectrometry. For instance, fraxin analogs were analyzed using a C18 column (1.7 µm particles) and 0.1% formic acid/acetonitrile gradient .
- Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak IG with hexane/isopropanol mobile phases, critical for compounds with stereocenters .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid mouth-to-mouth resuscitation if ingested .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
